3-pentyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
3-pentyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a chemical compound that has been the focus of scientific research in recent years. It is a member of the quinazolinone family, which has been shown to have various biological activities.
Mechanism of Action
The mechanism of action of 3-pentyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components, such as DNA and RNA. It may also interact with specific receptors or ion channels, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-pentyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one have been studied extensively. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and modulate the activity of various enzymes involved in cellular metabolism. Moreover, it has been found to have low toxicity in animal models, suggesting that it may be a safe compound for further development.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-pentyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one in lab experiments is its broad range of biological activities. It can be used to study various cellular processes, such as cell proliferation, apoptosis, and inflammation. Moreover, its low toxicity and ease of synthesis make it a suitable compound for high-throughput screening assays.
However, one of the limitations of using this compound is its low solubility in water, which may limit its bioavailability in vivo. Moreover, its mechanism of action is not fully understood, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 3-pentyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Another direction is to elucidate its mechanism of action, which may lead to the discovery of new cellular targets for drug development. Moreover, the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Synthesis Methods
The synthesis of 3-pentyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has been achieved through various methods. One of the most common methods is the reaction of 2-aminobenzamide with 3-pentanone in the presence of sulfur and a catalyst. Other methods include the use of different reagents and catalysts, such as sodium hydride and palladium acetate.
Scientific Research Applications
3-pentyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has been found to have various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. It has been shown to inhibit the growth of different types of bacteria, such as Staphylococcus aureus and Escherichia coli. In addition, it has been found to have cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, it has been shown to reduce inflammation in animal models of arthritis and colitis.
properties
IUPAC Name |
3-pentyl-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-2-3-6-9-15-12(16)10-7-4-5-8-11(10)14-13(15)17/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYMEWVNSMHBMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=CC=CC=C2NC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-pentyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.